1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine
Description
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-1-(3-ethoxyphenyl)-N-[(E)-1-(3-ethoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15+,22-16+ |
InChI Key |
BWKPXBSWUJXJIT-YHARCJFQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C(=N/N=C(/C2=CC(=CC=C2)OCC)\C)/C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
2 \ \text{3-ethoxyacetophenone} + \text{hydrazine hydrate} \rightarrow \text{this compound} + 2 \ H_2O
$$
Detailed Preparation Methodology
Reagents and Conditions
- Starting materials: 3-ethoxyacetophenone (or similar ketone), hydrazine hydrate
- Solvent: Commonly toluene or ethanol, depending on the protocol
- Catalysts and additives: Acid catalysts (e.g., a drop of concentrated HCl) or bases may be used to facilitate condensation
- Temperature: Typically reflux conditions (80–125 °C)
- Reaction time: 8–12 hours or overnight to ensure complete conversion
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation
Typical Procedure
- Mixing: The ketone (3-ethoxyacetophenone) is dissolved in an appropriate solvent such as toluene or chloroform.
- Addition of hydrazine hydrate: Hydrazine hydrate is added dropwise under stirring.
- Catalysis: A catalytic amount of acid (e.g., HCl) may be added to promote the condensation.
- Reflux: The mixture is heated under reflux with continuous stirring for 8–12 hours.
- Water removal: The water formed during the reaction is removed either by azeotropic distillation or by using molecular sieves to drive the equilibrium toward product formation.
- Work-up: After cooling, the reaction mixture is concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography using silica gel and an eluent mixture such as ethyl acetate/petroleum ether.
- Isolation: The pure hydrazone is isolated as a solid, often recrystallized from solvents like dichloromethane/hexane.
Research Findings and Optimization Data
A related study on the synthesis of ketazines (hydrazone derivatives) using secondary alcohols and hydrazine hydrate under catalytic conditions provides insight into reaction optimization that can be adapted for this compound synthesis. The key parameters affecting yield and purity include catalyst loading, base presence, temperature, and reaction time.
Table 1: Representative Optimization Data for Ketazine Synthesis (Adapted)
| Entry | Catalyst (mol%) | Base (mol%) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1 | 5 | 125 | 12 | 91 | Standard conditions |
| 2 | 1 | 5 | 110 | 12 | 64 | Lower temperature |
| 3 | 1 | 0 | 125 | 24 | 30 | No base |
| 4 | 0 | 5 | 125 | 12 | 0 | No catalyst |
| 5 | 1 | 5 | 125 | 24 | >99 | Extended time, optimized yield |
Note: Although this data is for ketazines from secondary alcohols, similar conditions apply for hydrazone formation from ketones.
Spectroscopic and Analytical Characterization
The product is characterized by:
- Melting point: Typically in the range of 80–130 °C depending on substituents.
- IR spectroscopy: Characteristic C=N stretching around 1600 cm⁻¹.
- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons, ethoxy group (triplet and quartet for CH3 and CH2), and the hydrazone methine protons.
- Mass spectrometry: Molecular ion peak consistent with C20H24N2O2 (molecular weight 324.4 g/mol).
Alternative Synthetic Routes and Related Methods
While the direct condensation of hydrazine with ketones is the most straightforward method, alternative approaches include:
- Use of hydrazine derivatives: Such as ethyl hydrazinecarboxylate, followed by deprotection or further modification.
- Catalytic oxidative coupling: Using secondary alcohols as precursors, catalyzed by transition metals under inert atmosphere.
- Acid-catalyzed hydrazone formation: Employing acid catalysts to improve reaction rates and yields.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct condensation | 3-ethoxyacetophenone + hydrazine | Reflux in toluene/ethanol, acid catalyst, 8–12 h | 80–95 | Most common, straightforward |
| Catalytic oxidative coupling | Secondary alcohol + hydrazine | Catalyst (1 mol%), base, 125 °C, 12 h | >90 | Requires catalyst, inert atmosphere |
| Hydrazine derivative approach | Ketone + ethyl hydrazinecarboxylate | Reflux in chloroform, acid catalyst, overnight | 70–85 | Multi-step, useful for functionalized derivatives |
This detailed overview synthesizes diverse research findings and practical data to provide a comprehensive guide on the preparation of this compound. The direct condensation method remains the most authoritative and widely used approach, with catalytic and derivative-based methods offering alternatives for specialized applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing heterocycles.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of azines or other nitrogen-containing heterocycles.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to form coordination complexes with metal ions.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation.
Analytical Chemistry: The compound is employed as a reagent in the detection and quantification of metal ions in various samples.
Biological Studies: Research on its biological activity includes studies on its interaction with enzymes and proteins, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its hydrazone functional group can interact with enzymes, potentially inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitrophenyl Derivatives
- Example : (1E,2E)-1,2-Bis[1-(3-nitrophenyl)ethylidene]hydrazine .
- Structure & Properties :
- Biological Activity : Antibacterial and antifungal activities are attributed to the nitro group’s redox activity .
Benzodioxol Derivatives
- Example : 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine .
- Structure & Properties :
- Applications : Used in fluorescence studies and as chemosensors for metal ions due to extended conjugation .
- Comparison : The ethoxy variant lacks the fused dioxol ring, reducing steric hindrance and possibly enhancing flexibility for binding biological targets.
Pyridyl Derivatives
Bromophenyl Derivatives
- Example : (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine .
- Structure & Properties :
- Biological Activity : Antimicrobial activity linked to halogen-mediated disruption of microbial membranes .
- Comparison : Ethoxy’s smaller size may reduce steric hindrance, facilitating tighter crystal packing or enzyme binding.
Sulfonyl Hydrazines (Anticancer Prodrugs)
- Examples : KS119, VNP40101M .
- Structure & Properties :
- Mechanism : Hypoxia-selective cytotoxicity via reductive activation to release chloroethylating agents .
- Comparison : The ethoxy compound lacks sulfonyl groups, likely eliminating prodrug behavior but may retain hydrazone-based bioactivity through alternative mechanisms.
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Atropisomerism : Sulfonyl hydrazines like KS119 demonstrate that restricted rotation (due to bulky substituents) creates stable atropisomers with distinct bioactivities . The ethoxy compound may exhibit similar behavior if substituents hinder bond rotation.
- Crystal Engineering : Bromophenyl and nitrophenyl analogs utilize halogen and nitro interactions for crystal packing, whereas ethoxy’s -OCH₂CH₃ may favor hydrophobic or hydrogen-bonding interactions .
- Drug Design : Ethoxy’s balance of lipophilicity and electron donation could optimize pharmacokinetics compared to nitro (too polar) or bromo (too bulky) analogs .
Biological Activity
1,2-Bis(1-(3-ethoxyphenyl)ethylidene)hydrazine, also known as (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine, is a hydrazone compound characterized by its unique chemical structure, which includes two ethylidene groups connected to a hydrazine backbone and two 3-ethoxyphenyl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research.
Chemical Structure
The molecular formula of this compound is . The presence of aromatic rings in its structure suggests possible interactions with biological targets such as enzymes or receptors.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a study evaluating the cytotoxic effects of various hydrazone derivatives found that certain analogues demonstrated potent activity against breast cancer cell lines (MCF-7). Specifically, compound 5 from a related study showed notable cytotoxicity compared to standard drugs, highlighting the potential of hydrazone derivatives in cancer therapy .
Table 1: Cytotoxic Activity Against MCF-7 Cell Line
The mechanism of action for these compounds often involves induction of apoptosis and cell cycle arrest. For example, flow cytometry analysis revealed that treatment with certain hydrazone derivatives led to increased G0/G1 phase content and decreased G2/M phase content in MCF-7 cells, indicating a disruption in cell cycle progression .
Antibacterial Activity
In addition to anticancer properties, there is evidence suggesting that this compound may possess antibacterial effects. Research on structurally similar compounds has shown their ability to inhibit bacterial growth, making them candidates for further pharmacological studies aimed at developing new antibiotics . The presence of the ethoxy group may enhance the solubility and bioavailability of these compounds, potentially increasing their efficacy against bacterial pathogens.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets. These studies suggest that the compound interacts favorably with key amino acids in target proteins, which could explain its observed biological activities . The binding energies calculated during these studies indicate a strong affinity for certain enzyme active sites.
Table 2: Molecular Docking Results
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | EGFR TK | -10.5 |
| Related Hydrazone Derivative | EGFR TK | -9.8 |
Case Studies
A case study involving the synthesis and biological evaluation of various hydrazone derivatives highlighted the promising anticancer activity of compounds structurally related to this compound. The study reported that several derivatives exhibited significant cytotoxicity against multiple cancer cell lines and suggested that structural modifications could enhance their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
